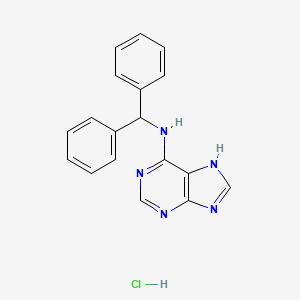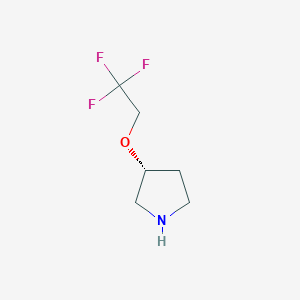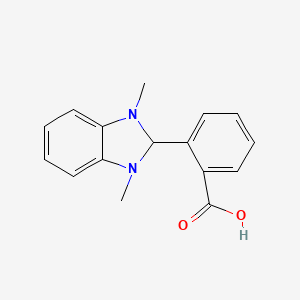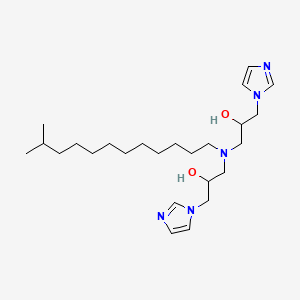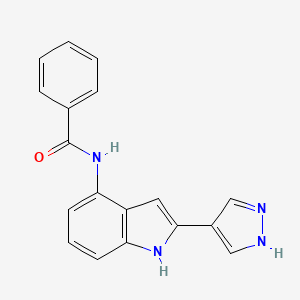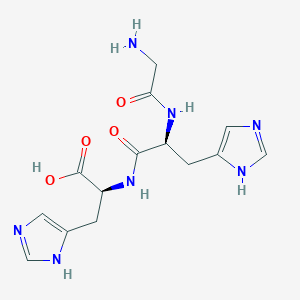
Gly-His-His
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine-Histidine-Histidine (Gly-His-His) is a tripeptide composed of glycine and two histidine residuesGlycine-Histidine-Histidine is particularly noted for its ability to coordinate metals, penetrate cells, and exhibit antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-Histidine-Histidine typically involves the protection of the carboxyl group of histidine, followed by coupling with glycine. One common method starts with the protection of the carboxyl group of Boc-Histidine(Bn)-OH in the form of a methyl ester. This protected histidine is then coupled with methanol using carbonyl diimidazole (CDI) as a coupling reagent to produce the fully protected histidine analogue .
Industrial Production Methods
Industrial production of Glycine-Histidine-Histidine may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including pH, temperature, and the use of specific reagents to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Glycine-Histidine-Histidine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the histidine residues.
Substitution: The compound can participate in substitution reactions, particularly at the histidine residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and acylating agents. For example, selective N-terminal acylation of Glycine-Histidine-Histidine can be achieved using gluconolactone and 4-methoxyphenyl esters as acylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, acylation reactions can introduce functional groups such as azides, biotin, or fluorophores at the N-termini of the peptide .
科学的研究の応用
Glycine-Histidine-Histidine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Glycine-Histidine-Histidine involves its ability to coordinate metals and penetrate cells. The histidine residues play a crucial role in metal coordination, while the glycine residue provides flexibility to the peptide chain. This combination allows the compound to interact with cellular membranes, facilitating the delivery of therapeutic agents and coordination of metals .
類似化合物との比較
Similar Compounds
Similar compounds to Glycine-Histidine-Histidine include other histidine-rich peptides and glycine-rich peptides. Examples include:
Histidine-Rich Peptides (HRPs): Known for their antimicrobial and cell-penetrating properties.
Glycine-Rich Peptides (GRPs): Abundant in nature and produced by plants and animals.
Uniqueness
Glycine-Histidine-Histidine is unique due to its specific combination of glycine and histidine residues, which confer both flexibility and metal-coordinating capabilities. This makes it particularly effective in applications requiring metal coordination and cellular delivery .
特性
分子式 |
C14H19N7O4 |
|---|---|
分子量 |
349.35 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C14H19N7O4/c15-3-12(22)20-10(1-8-4-16-6-18-8)13(23)21-11(14(24)25)2-9-5-17-7-19-9/h4-7,10-11H,1-3,15H2,(H,16,18)(H,17,19)(H,20,22)(H,21,23)(H,24,25)/t10-,11-/m0/s1 |
InChIキー |
CQIIXEHDSZUSAG-QWRGUYRKSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CN |
正規SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


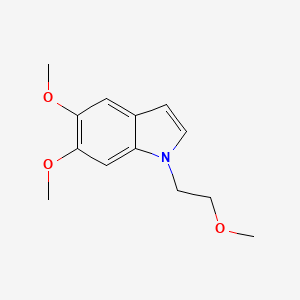
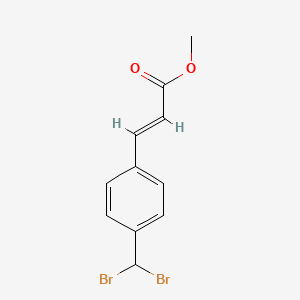
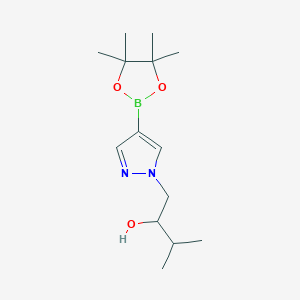

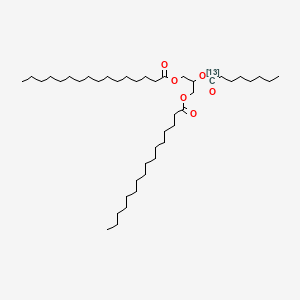
![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)

